molecular formula C29H41NO2Sn B12578507 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione CAS No. 601522-81-0

2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione

Cat. No.: B12578507
CAS No.: 601522-81-0
M. Wt: 554.4 g/mol
InChI Key: OBEJGOVCTMFVAC-UHFFFAOYSA-N
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Description

2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindole-1,3-dione scaffold. The tributylstannyl group is introduced through a subsequent reaction involving the appropriate stannylating agent under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindole-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Properties

CAS No.

601522-81-0

Molecular Formula

C29H41NO2Sn

Molecular Weight

554.4 g/mol

IUPAC Name

2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione

InChI

InChI=1S/C17H14NO2.3C4H9.Sn/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13;3*1-3-4-2;/h1-5,7-8,10-12H,6,9H2;3*1,3-4H2,2H3;

InChI Key

OBEJGOVCTMFVAC-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)[C@H](CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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